molecular formula C17H14N4OS B2964989 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone CAS No. 300559-70-0

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2964989
CAS No.: 300559-70-0
M. Wt: 322.39
InChI Key: GILCVPDMNKKPFK-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a novel chemical hybrid designed for preclinical research, merging the [1,2,4]triazolo[4,3-a]pyridine and 2-methyl-1H-indole pharmacophores. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be associated with a broad spectrum of biological activities. Scientific literature indicates that derivatives of this core structure have demonstrated significant herbicidal, antifungal, neuroprotective, and antibacterial activities . Furthermore, the 1,2,4-triazole ring, a key component of this structure, is widely reported to possess extensive pharmacological properties, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory effects . The strategic incorporation of the 2-methylindole moiety is intended to create a multi-target research compound with potential applications in oncology and infectious disease. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships or as a precursor in the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-16(12-6-2-3-7-13(12)18-11)14(22)10-23-17-20-19-15-8-4-5-9-21(15)17/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILCVPDMNKKPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone is a novel compound belonging to the triazolopyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure facilitates interactions with various biological targets, making it a promising candidate in medicinal chemistry, particularly in the development of anti-cancer agents.

Structural Characteristics

The compound features:

  • A triazolopyridine core that is known for its potential as a kinase inhibitor.
  • A thioether linkage , enhancing its interaction with biological targets.
  • A methyl-indole moiety , which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone exhibits significant biological activities, particularly in the following areas:

1. Anticancer Properties

The compound has been identified as a potent inhibitor of the c-Met kinase , which plays a critical role in cell proliferation and survival. Inhibition of this kinase leads to:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cell proliferation.

In vitro studies have demonstrated that this compound effectively inhibits tumor growth across various cancer cell lines.

2. Antimicrobial Activity

Preliminary evaluations suggest that derivatives of triazolopyridine compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various microbial strains.

3. Anti-inflammatory Effects

Triazolopyridine derivatives are also being investigated for their anti-inflammatory potential. The specific mechanisms through which 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone exerts anti-inflammatory effects require further exploration.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolopyridine derivatives:

Table 1: Summary of Biological Activities

Compound NameStructureBiological Activity
2-(2-methylphenyl)-7-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridineStructureKinase inhibitor; anticancer properties
7-(phenyl)-[1,2,4]triazolo[4,3-a]pyridineStructureAntimicrobial activity; anti-inflammatory effects
2-[1H-indol-3-ylthio]-N-(methoxyphenyl)acetamideStructurePotential anti-cancer properties

Synthesis and Production

The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves:

  • Formation of the Triazolopyridine Core : Achieved through cyclization reactions involving hydrazinopyridine derivatives.
  • Thioether Formation : Reaction with thiols to introduce the thioether linkage.
  • Acetamide Introduction : Using acylation methods to attach the indole moiety.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and its closest analogs:

Compound Name Key Structural Features Hypothesized Biological Impact
Target Compound 2-methyl-1H-indol-3-yl, triazolo-pyridine-thio Enhanced lipophilicity (logP ~3.5); potential CNS permeability due to methyl indole
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Pyrrolyl with methyl substituents Increased metabolic stability due to steric shielding
3-[4-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3a) Pyrrolo-pyridine, thiazole, fluoro-indole Improved binding affinity to kinase targets via thiazole π-stacking
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Dihydropyrazole, unsubstituted indole Reduced aromaticity may lower target affinity but improve solubility
781620-01-7 (Dihydroindol-1-yl analog) Dihydroindole instead of 2-methylindole Lower π-π stacking potential; altered pharmacokinetics due to reduced planarity

Physicochemical Properties

  • Lipophilicity : The target compound’s 2-methylindole and triazolo-pyridine groups contribute to a higher calculated logP (~3.5) compared to dihydroindole analogs (logP ~2.8) .
  • Solubility : Thiazole-containing analogs (e.g., 3a in ) exhibit better aqueous solubility due to polarizable sulfur atoms, whereas the target compound’s thioether bridge may reduce solubility .
  • Metabolic Stability : Methyl substituents on the indole (target) or pyrrole () likely slow oxidative metabolism compared to unsubstituted indoles .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone?

The compound is typically synthesized via cyclization reactions. For example, triazolopyridine derivatives are often prepared by reacting hydrazine derivatives with α,β-unsaturated ketones, followed by purification using ethanol/dioxane recrystallization. Yields may vary (e.g., ~21% in similar syntheses), emphasizing the need for optimization of reaction time, temperature, and catalysts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 13^{13}C NMR : To confirm carbon environments, particularly signals for the triazolopyridine (δ 120–160 ppm) and indole moieties (δ 100–140 ppm) .
  • Mass Spectrometry (EI) : For molecular ion verification (e.g., exact mass ±0.1 Da) and fragmentation patterns (e.g., m/z 254 [M+^+]) .
  • FT-IR : To identify functional groups like thioether (C–S stretch at ~600–700 cm1^{-1}) and ketone (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers address poor solubility in aqueous media during biological testing?

Co-solvents (e.g., DMSO or cyclodextrins) are commonly used. Alternatively, structural derivatization, such as introducing phosphonate groups ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates), can enhance hydrophilicity without compromising activity .

Advanced Research Questions

Q. What strategies optimize low synthetic yields of triazolopyridine-indole hybrids?

  • Catalyst Screening : Use palladium or copper catalysts to improve cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., from 21% to ~35% in analogous reactions) .
  • Purification : Gradient chromatography or fractional crystallization to isolate pure enantiomers .

Q. How can structure-activity relationship (SAR) studies guide neuropsychiatric applications?

  • Core Modifications : Replace the 2-methylindole group with halogenated or bulkier substituents to enhance receptor binding.
  • Thioether Linker : Substitute sulfur with sulfone or sulfoxide groups to modulate pharmacokinetics.
  • Triazolopyridine Substitutions : Introduce electron-withdrawing groups (e.g., –NO2_2) to improve metabolic stability. Evidence from vasopressin antagonist derivatives suggests these modifications significantly impact efficacy .

Q. What in vitro models are suitable for evaluating biological activity against neuropsychiatric targets?

  • Vasopressin Receptor Assays : Use HEK293 cells transfected with human V1A_{1A}/V2_{2} receptors to measure antagonism (IC50_{50} values) .
  • Neuronal Cell Lines : SH-SY5Y or PC12 cells for neuroprotective or cytotoxicity profiling.
  • Microsomal Stability Tests : Assess metabolic degradation using liver microsomes (e.g., t1/2_{1/2} >60 min indicates favorable pharmacokinetics) .

Q. How can computational modeling predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to vasopressin receptors, focusing on hydrophobic interactions with the triazolopyridine core and hydrogen bonding with the indole NH group.
  • MD Simulations : Validate binding stability over 100 ns trajectories (RMSD <2 Å) .

Q. What analytical methods resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC50_{50} values from multiple assays (e.g., cell-free vs. cell-based) to identify assay-specific biases.
  • Dose-Response Curves : Ensure consistency in slope factors (Hill coefficients) to confirm target specificity.
  • Off-Target Screening : Use kinase or GPCR panels to rule out polypharmacology .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazolopyridine-Indole Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CHigher temps favor cyclization
Catalyst (Pd/Cu)5–10 mol%Reduces byproduct formation
Purification SolventEthanol/Dioxane (1:1)Enhances crystal purity

Q. Table 2. Biological Activity of Structural Analogues

Compound ModificationVasopressin V1A_{1A} IC50_{50} (nM)Solubility (mg/mL)Reference
Parent Compound120 ± 150.5 (PBS)
–NO2_2 at Pyridine C745 ± 80.3 (PBS)
Phosphonate Derivative90 ± 122.1 (PBS)

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